Carbonic acid, 2-ethylbutyl phenyl ester Carbonic acid, 2-ethylbutyl phenyl ester
Brand Name: Vulcanchem
CAS No.: 820969-44-6
VCID: VC16811006
InChI: InChI=1S/C13H18O3/c1-3-11(4-2)10-15-13(14)16-12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3
SMILES:
Molecular Formula: C13H18O3
Molecular Weight: 222.28 g/mol

Carbonic acid, 2-ethylbutyl phenyl ester

CAS No.: 820969-44-6

Cat. No.: VC16811006

Molecular Formula: C13H18O3

Molecular Weight: 222.28 g/mol

* For research use only. Not for human or veterinary use.

Carbonic acid, 2-ethylbutyl phenyl ester - 820969-44-6

Specification

CAS No. 820969-44-6
Molecular Formula C13H18O3
Molecular Weight 222.28 g/mol
IUPAC Name 2-ethylbutyl phenyl carbonate
Standard InChI InChI=1S/C13H18O3/c1-3-11(4-2)10-15-13(14)16-12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3
Standard InChI Key IKHDHZYEMCJGIX-UHFFFAOYSA-N
Canonical SMILES CCC(CC)COC(=O)OC1=CC=CC=C1

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The IUPAC name for this compound is 2-ethylbutyl phenyl carbonate, reflecting its esterification of carbonic acid with 2-ethylbutanol and phenol. Its molecular formula, C13H18O3\text{C}_{13}\text{H}_{18}\text{O}_{3}, corresponds to a molar mass of 222.28 g/mol . The exact mass, calculated as 222.126 g/mol, aligns with its isotopic composition .

Structural Features

The compound’s structure consists of a central carbonate group (O-C(=O)-O\text{O-C(=O)-O}) bridging a phenyl ring and a branched 2-ethylbutyl chain. The phenyl group contributes aromatic stability, while the 2-ethylbutyl moiety introduces steric bulk and hydrophobicity. This combination influences its solubility and reactivity, as evidenced by its calculated partition coefficient (logP\log P) of 3.638, indicating moderate lipophilicity .

Synthesis and Industrial Production

Key Synthetic Routes

The synthesis of 2-ethylbutyl phenyl carbonate is detailed in patents by Asahi Kasei Chemicals Corporation, which describe catalytic processes for carbonate ester formation . One method involves:

  • Transesterification: Reacting phenyl chloroformate with 2-ethylbutanol in the presence of a base (e.g., pyridine) to facilitate ester exchange.

  • Phosgenation: Combining 2-ethylbutanol and phenol with phosgene (COCl2\text{COCl}_2) under controlled conditions, though this route is less favored due to phosgene’s toxicity .

A representative reaction is:

PhOH+ClCOOCH2CH(C2H5)CH2CH3basePhOCOOCH2CH(C2H5)CH2CH3+HCl\text{PhOH} + \text{ClCOOCH}_2\text{CH(C}_2\text{H}_5\text{)CH}_2\text{CH}_3 \xrightarrow{\text{base}} \text{PhOCOOCH}_2\text{CH(C}_2\text{H}_5\text{)CH}_2\text{CH}_3 + \text{HCl}

Physicochemical Properties

Partitioning and Solubility

The compound’s logP\log P value of 3.638 implies preferential solubility in organic solvents (e.g., dichloromethane, toluene) over water. Its polar surface area (35.53 Ų) further indicates limited hydrogen-bonding capacity, consistent with carbonate esters’ typical behavior .

Thermal Stability

While explicit data on melting/boiling points are unavailable, analogous carbonates (e.g., diphenyl carbonate) exhibit thermal stability up to 150–200°C, suggesting utility in high-temperature applications .

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